3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-4-6-16(21-18-11)24-14-8-9-22(10-14)17(23)7-5-15-12(2)19-20-13(15)3/h4,6,14H,5,7-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUQCTQXJBOECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, characterization, and various biological activities associated with this compound, supported by data tables and relevant research findings.
Synthesis and Characterization
Synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through nucleophilic substitutions and coupling reactions. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing pyrazole and pyrrolidine rings have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall below 100 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <125 |
| Compound B | S. aureus | 75 |
| Compound C | Pseudomonas aeruginosa | 150 |
Antifungal Activity
In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity. For example, compounds structurally similar to the target molecule have been tested against Candida albicans, showing promising results with MIC values indicating effective inhibition .
Anticancer Activity
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. In vitro assays have reported that compounds with similar structures induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies highlight the biological potential of pyrazole-containing compounds:
- Case Study 1 : A study explored the effects of a pyrazole derivative on human cancer cell lines, revealing a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via mitochondrial pathways.
- Case Study 2 : Another investigation assessed the antibacterial properties of a related compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition, suggesting potential for development into therapeutic agents.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the pyrazole ring has been correlated with increased potency against specific bacterial strains .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with pyrazole structures can exhibit significant antioxidant properties. For instance, derivatives similar to this compound have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress-related pathways.
Case Study:
In a study assessing various pyrazole derivatives, compounds demonstrated effective radical scavenging activity using assays such as DPPH and nitric oxide inhibition. Notably, certain derivatives showed IC50 values comparable to standard antioxidants like ascorbic acid, indicating their potential as therapeutic agents against oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Overview:
In vitro studies revealed that certain derivatives exhibited significant inhibition rates (up to 85%) for TNF-alpha at concentrations of 10 µM, outperforming some standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored extensively. Compounds structurally related to this compound have exhibited activity against various bacterial strains, including E. coli and Staphylococcus aureus.
Research Findings:
A series of synthesized pyrazole derivatives were tested against common pathogens using the disc diffusion method. Results indicated that several compounds showed promising antimicrobial efficacy comparable to standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These studies are crucial for understanding how the compound might function at the molecular level.
Key Insights:
Docking simulations suggest that the compound binds effectively to targets involved in inflammation and oxidative stress pathways, supporting its potential therapeutic use .
Table 1: Summary of Biological Activities
| Activity | Description | IC50 Values / Efficacy |
|---|---|---|
| Antioxidant | Radical scavenging activity against DPPH and nitric oxide | Comparable to ascorbic acid |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Up to 85% inhibition at 10 µM |
| Antimicrobial | Activity against E. coli and Staphylococcus aureus | Significant efficacy compared to antibiotics |
Preparation Methods
Hydrazine Cyclocondensation Method
The pyrazole ring is synthesized via cyclocondensation of methyl ethyl diketone (2,3-butanedione) with hydrazine hydrate. A patented method (CN1482119A) details:
- Reactants : Methyl ethyl diketone (370 kg) and hydrazine hydrate (excess)
- Catalyst : Glacial acetic acid (5–10 mol%)
- Solvent : Water (1000 kg)
- Conditions : Gradual addition of hydrazine at ≤50°C, followed by 3-hour reflux.
| Parameter | Value |
|---|---|
| Yield | >90% |
| Purity (HPLC) | >99% |
| Reaction Scale | Industrial (1000 L) |
This method eliminates inorganic salt byproducts, simplifying purification. The product, 3,5-dimethylpyrazole, is subsequently formylated at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF).
Preparation of 3-((6-Methylpyridazin-3-yl)Oxy)Pyrrolidine
Nucleophilic Aromatic Substitution
The pyrrolidine-pyridazine ether is synthesized via SNAr reaction between 3-hydroxypyrrolidine and 3-chloro-6-methylpyridazine:
| Condition | Optimized Value |
|---|---|
| Yield | 68–75% |
| Regioselectivity | >95% (para-substitution) |
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions using DIAD/PPh₃ in THF achieve higher yields (82–85%) but incur higher costs.
Propan-1-One Linker Installation
Acylation of Pyrrolidine Nitrogen
The central propan-1-one moiety is introduced via N-acylation of 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid derivatives:
Method A: Acid Chloride Coupling
- Reagents : Propanoic acid chloride (1.2 equiv), Et₃N (2.0 equiv)
- Solvent : Dichloromethane (0°C to RT)
- Yield : 70–78%
Method B: EDCI/HOBt-Mediated Amidation
- Activators : EDCI (1.5 equiv), HOBt (1.5 equiv)
- Base : DIPEA (3.0 equiv)
- Solvent : DMF, 0°C to RT
- Yield : 85–88%
Integrated Synthetic Protocol
Combining the above steps, a representative large-scale synthesis involves:
- Step 1 : Synthesize 3,5-dimethylpyrazole via aqueous cyclocondensation.
- Step 2 : Formylate to 4-carbaldehyde using Vilsmeier reagent.
- Step 3 : Reduce aldehyde to propanol (NaBH₄/MeOH), oxidize to propanoic acid (KMnO₄/H⁺).
- Step 4 : Prepare 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine via SNAr.
- Step 5 : Couple acid to pyrrolidine via EDCI/HOBt.
| Stage | Cumulative Yield |
|---|---|
| Pyrazole synthesis | 90% |
| Formylation | 76% |
| Oxidation | 82% |
| Pyrrolidine coupling | 85% |
| Final acylation | 88% |
| Overall | 41.2% |
Catalytic and Process Innovations
Parallel Synthesis Optimization
Adapting parallel-compound synthesis methodologies, automated platforms enable simultaneous variation of:
- Pyrazole substituents (R¹, R² = Me, Et, Ph)
- Pyridazine methyl group (R³ = H, Me, Cl)
- Pyrrolidine stereochemistry (cis/trans)
A 96-well plate setup screened 480 derivatives in one batch, identifying optimal substituents for downstream applications.
Flow Chemistry Approaches
Continuous flow systems enhance safety and yield in hazardous steps (e.g., Vilsmeier formylation):
- Reactor Type : Microfluidic chip with TiO₂-coated channels
- Residence Time : 12 minutes (vs. 6 hours batch)
- Yield Improvement : 91% (from 76%)
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 6H, pyrazole-CH₃), 2.45 (s, 3H, pyridazine-CH₃), 3.72–3.85 (m, 4H, pyrrolidine).
- HRMS (ESI+) : m/z 329.404 [M+H]⁺ (calc. 329.404).
Q & A
Q. What are the established synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one?
Answer: Key steps include:
- Multi-step condensation : Reacting pyrazole and pyridazine derivatives under reflux with solvents like ethanol or dichloromethane. Triethylamine is often used to catalyze sulfonation or acylation steps .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., 2-propanol or DMF/EtOH mixtures) to isolate the target compound .
- Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to validate structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
| Technique | Purpose | Example Evidence |
|---|---|---|
| NMR Spectroscopy | Confirm substituent positions and stereochemistry | |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | |
| X-ray Crystallography | Resolve 3D structure and crystal packing | |
| IR Spectroscopy | Identify functional groups (e.g., carbonyl, sulfonyl) |
Q. How can researchers confirm the structural identity of this compound when discrepancies arise in spectral data?
Answer:
- Cross-validate data : Compare experimental NMR/IR spectra with computational predictions (e.g., DFT simulations) .
- Repeat synthesis : Ensure reaction conditions (e.g., temperature, solvent purity) are strictly controlled to avoid byproducts .
- Alternative methods : Use X-ray crystallography for unambiguous confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, catalyst loading) .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings or reductive aminations .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers minimize side reactions .
Q. What strategies address contradictions in biological activity data across studies?
Answer:
- Dose-response assays : Re-evaluate activity under standardized conditions (e.g., cell lines, incubation times) .
- Metabolic stability tests : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
- SAR analysis : Synthesize analogs with targeted substitutions (e.g., halogenation, methyl groups) to isolate active pharmacophores .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software (e.g., AutoDock) to simulate binding to receptors (e.g., kinases, GPCRs) .
- MD simulations : Analyze stability of ligand-target complexes over nanoseconds to identify key binding residues .
- QSAR models : Corrogate electronic (e.g., logP) and steric parameters with observed bioactivity .
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- HPLC monitoring : Track degradation products over time using C18 columns and UV detection .
- Lyophilization : For hygroscopic batches, lyophilize and store under inert gas (e.g., argon) .
Q. How can researchers resolve low reproducibility in synthetic protocols?
Answer:
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and equipment calibration .
- Intermediate characterization : Isolate and validate key intermediates (e.g., via melting point, TLC) before proceeding .
- Collaborative validation : Reproduce the protocol in independent labs to identify critical variables .
Q. What advanced purification techniques are suitable for structurally similar byproducts?
Answer:
- Preparative HPLC : Separate isomers using chiral columns (e.g., Chiralpak AD-H) .
- Countercurrent chromatography : Utilize liquid-liquid partitioning for polar impurities .
- Recrystallization gradients : Optimize solvent mixtures (e.g., hexane/acetone) for selective crystallization .
Q. How should hygroscopicity or solubility challenges be addressed during formulation?
Answer:
- Salt formation : Synthesize hydrochloride or sodium salts to improve water solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability .
- Karl Fischer titration : Quantify water content and adjust storage conditions (desiccants, vacuum sealing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
